Cas no 2009409-19-0 (tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl]carbamate)
![tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl]carbamate structure](https://www.kuujia.com/scimg/cas/2009409-19-0x500.png)
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-797369
- 2009409-19-0
- tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl]carbamate
-
- Inchi: 1S/C11H18N4O3/c1-11(2,3)18-10(17)12-6-5-8(16)9-13-7-14-15(9)4/h7H,5-6H2,1-4H3,(H,12,17)
- InChI Key: WAKXOGZVKVVTDC-UHFFFAOYSA-N
- SMILES: O(C(NCCC(C1=NC=NN1C)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 254.13789045g/mol
- Monoisotopic Mass: 254.13789045g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 86.1Ų
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797369-5.0g |
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl]carbamate |
2009409-19-0 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
Enamine | EN300-797369-0.5g |
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl]carbamate |
2009409-19-0 | 95% | 0.5g |
$877.0 | 2024-05-22 | |
Enamine | EN300-797369-1.0g |
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl]carbamate |
2009409-19-0 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
Enamine | EN300-797369-0.05g |
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl]carbamate |
2009409-19-0 | 95% | 0.05g |
$768.0 | 2024-05-22 | |
Enamine | EN300-797369-10.0g |
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl]carbamate |
2009409-19-0 | 95% | 10.0g |
$3929.0 | 2024-05-22 | |
Enamine | EN300-797369-0.1g |
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl]carbamate |
2009409-19-0 | 95% | 0.1g |
$804.0 | 2024-05-22 | |
Enamine | EN300-797369-0.25g |
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl]carbamate |
2009409-19-0 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
Enamine | EN300-797369-2.5g |
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl]carbamate |
2009409-19-0 | 95% | 2.5g |
$1791.0 | 2024-05-22 |
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl]carbamate Related Literature
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Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
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Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
Additional information on tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl]carbamate
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl]carbamate (CAS No. 2009409-19-0): A Comprehensive Overview
tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl]carbamate (CAS No. 2009409-19-0) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of this compound.
The chemical structure of tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl]carbamate is composed of a tert-butyl carbamate moiety linked to a 3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl group. The tert-butyl carbamate functional group is known for its stability and ability to protect amino groups during synthetic processes. The 1-methyl-1H-1,2,4-triazol moiety is a heterocyclic ring system that is often associated with bioactive properties, making this compound a valuable candidate for drug discovery.
Recent studies have highlighted the synthesis of tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl]carbamate. One notable method involves the reaction of tert-butyl isocyanate with 3-(1-methyl-1H-1,2,4-triazol-5-yl)acrylic acid. This reaction proceeds via a nucleophilic addition mechanism, followed by intramolecular cyclization to form the desired product. The use of mild reaction conditions and readily available starting materials makes this synthetic route highly practical for large-scale production.
The biological activity of tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl]carbamate has been extensively investigated in various biological assays. Studies have shown that this compound exhibits potent antifungal activity against a range of fungal pathogens. For instance, it has been found to be effective against Candida albicans and Aspergillus fumigatus, two common fungal species responsible for opportunistic infections in immunocompromised individuals. The mechanism of action is believed to involve the disruption of fungal cell wall integrity and the inhibition of key metabolic pathways.
In addition to its antifungal properties, tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl]carbamate has also demonstrated promising antibacterial activity. Research has indicated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase-producing Escherichia coli (ESBL-E. coli). These findings suggest that this compound could be a valuable lead for the development of new antibiotics to combat drug-resistant bacterial infections.
The pharmacokinetic properties of tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-yl)-3-oxopropyl]carbamate have also been studied to assess its suitability as a therapeutic agent. Preliminary data indicate that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. It has been observed to have a moderate half-life and low toxicity in vivo studies, making it a promising candidate for further preclinical and clinical evaluation.
In terms of drug delivery, recent advancements have focused on improving the solubility and bioavailability of tert-butyl N-[3-(1-methyl-1H-1,2,4-triazol-5-y l)-3-o xoprop yl]c arbamate. One approach involves the use of nanotechnology-based delivery systems such as liposomes and nanoparticles. These delivery systems can enhance the solubility and stability of the compound while reducing its potential side effects. Additionally, they can target specific tissues or cells, thereby improving therapeutic efficacy.
The clinical potential of tert-but yl N-[3 -( 1-me th yl - 1 H - 1 , 2 , 4 - triaz ol - 5 - y l ) - 3 - ox oprop yl ]c arbamate is currently being explored through various preclinical studies. Early results from these studies have shown promising outcomes in terms of safety and efficacy. For instance, in animal models of fungal infections, this compound has demonstrated significant antifungal activity with minimal toxicity. Similarly, in bacterial infection models, it has shown effective antibacterial activity against both standard and drug-resistant strains.
In conclusion, tert-bu t yl N-[3 -( 1-me th yl - 1 H - 1 , 2 , 4 - triaz ol - 5 - y l ) - 3 - ox oprop yl ]c arbamate (CAS No. 2009409–––––––––––––––––––) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel therapeutic agents against fungal and bacterial infections. Ongoing research continues to uncover new insights into its properties and applications, paving the way for future advancements in drug discovery.
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